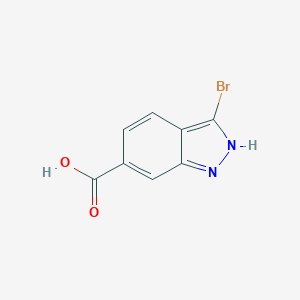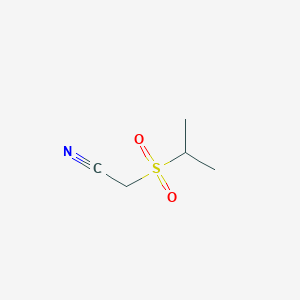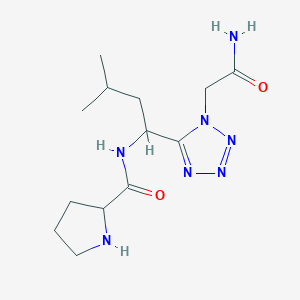
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide, also known as TAT, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. TAT belongs to the class of tetrazolylacetamide derivatives and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide's mechanism of action is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential in treating neurodegenerative disorders.
Biochemische Und Physiologische Effekte
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may explain its potential in treating neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, including its high purity and stability. However, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide research. One direction is to investigate its potential in combination with other drugs for the treatment of cancer and inflammation. Another direction is to explore its potential in treating other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to understand the safety and efficacy of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide in humans.
Conclusion
In conclusion, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide is a synthetic compound that has shown promise as a potential therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties, as well as potential in treating neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has several advantages for lab experiments, but its safety and efficacy in humans are not fully understood. Further research is needed to fully understand the potential of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide involves a multi-step process that includes the reaction of 2-cyanomethyl-2-methylpropanoic acid with pyrrolidine and subsequent reaction with tetrazole. The final product is obtained through the reaction of the resulting intermediate with acetic anhydride. The synthesis of 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. In addition, 5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide has been investigated for its potential in treating Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
121695-04-3 |
|---|---|
Produktname |
5-(1-(2-Pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide |
Molekularformel |
C13H23N7O2 |
Molekulargewicht |
309.37 g/mol |
IUPAC-Name |
N-[1-[1-(2-amino-2-oxoethyl)tetrazol-5-yl]-3-methylbutyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N7O2/c1-8(2)6-10(16-13(22)9-4-3-5-15-9)12-17-18-19-20(12)7-11(14)21/h8-10,15H,3-7H2,1-2H3,(H2,14,21)(H,16,22) |
InChI-Schlüssel |
LKMZFDHQJPAGLQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
Kanonische SMILES |
CC(C)CC(C1=NN=NN1CC(=O)N)NC(=O)C2CCCN2 |
Synonyme |
5-(1-(2-pyrrolidinylcarbonyl)amino-3-methylbutyl)-2-tetrazolylacetamide PAMTA chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



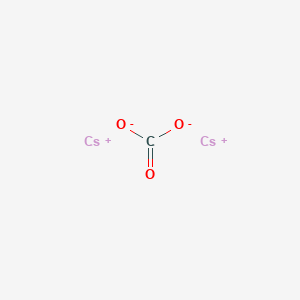

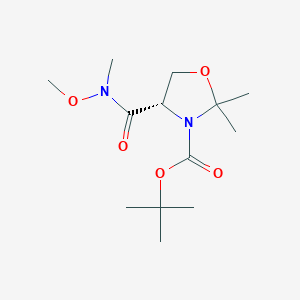

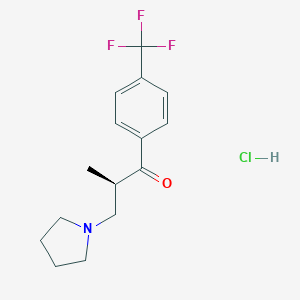
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

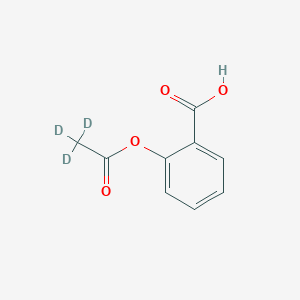
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)

